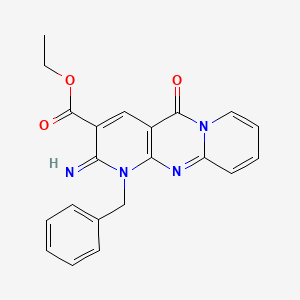![molecular formula C11H7NS B12128997 Naphtho[2,1-d]thiazole CAS No. 234-47-9](/img/structure/B12128997.png)
Naphtho[2,1-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-d]thiazole is an organic compound characterized by a fused ring structure combining a naphthalene ring with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphtho[2,1-d]thiazole can be synthesized through several methods. One efficient approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This method is advantageous due to its simplicity, high atom economy, and use of environmentally friendly reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of manganese(III) acetate and acylthiourea derivatives provides a cost-effective and efficient pathway for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[2,1-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the thiazole ring.
Applications De Recherche Scientifique
Naphtho[2,1-d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, particularly in drug development for treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Naphtho[2,1-d]thiazole can be compared with other similar compounds, such as Naphtho[1,2-d]thiazole and Naphtho[2,3-d]thiazole. These compounds share a similar fused ring structure but differ in the position of the thiazole ring relative to the naphthalene ring. This compound is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
- Naphtho[1,2-d]thiazole
- Naphtho[2,3-d]thiazole
- Benzothiazole derivatives
Naphtho[2,1-d]thiazole stands out due to its distinct structural features and the resulting impact on its properties and applications.
Propriétés
Numéro CAS |
234-47-9 |
|---|---|
Formule moléculaire |
C11H7NS |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
benzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C11H7NS/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h1-7H |
Clé InChI |
IIUUNAJWKSTFPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-fluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12128917.png)
![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12128918.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12128920.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenylbutanamide](/img/structure/B12128921.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl)a cetamide](/img/structure/B12128922.png)
![6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B12128937.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128938.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12128941.png)
![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12128954.png)

![(5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128956.png)
![N-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12128964.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12128979.png)

